molecular formula C3HF5O4S B8499091 1,1,3,3,3-Pentafluoro-2-oxopropane-1-sulfonic acid CAS No. 53841-62-6

1,1,3,3,3-Pentafluoro-2-oxopropane-1-sulfonic acid

Cat. No.: B8499091
CAS No.: 53841-62-6
M. Wt: 228.10 g/mol
InChI Key: LIJKQESROBUSFB-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentafluoro-2-oxopropane-1-sulfonic acid is a useful research compound. Its molecular formula is C3HF5O4S and its molecular weight is 228.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

53841-62-6

Molecular Formula

C3HF5O4S

Molecular Weight

228.10 g/mol

IUPAC Name

1,1,3,3,3-pentafluoro-2-oxopropane-1-sulfonic acid

InChI

InChI=1S/C3HF5O4S/c4-2(5,6)1(9)3(7,8)13(10,11)12/h(H,10,11,12)

InChI Key

LIJKQESROBUSFB-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25.6 g (0.10) mol of ethyl 2-ketopentafluoropropanesulfonate was stirred at 25° while 17.1 g (0.15 mol) of trifluoroacetic acid was added. The mixture was allowed to stand overnight, then heated on a spinning band still to reflux at 60°. Fractional distillation of the reaction mixture at pot temperatures below 100° and at a pressure of 2.6 mm resulted in the isolation of 18.4 g of 2-ketopentafluoropropanesulfonic acid, representing a yield of 81%, bp 73° .
[Compound]
Name
( 0.10 )
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2-oxopentafluoropropanesulfonate (25.6 g, 0.10 mol) was stirred at 25° C. and treated with trifluoroacetic acid (17.1 g, 0.15 mol). The mixture was allowed to stand overnight, and then it was heated to reflux (60° C. ) in a spinning band still. Fractional distillation of the mixture at a pot temperature below 100° C. gave 2-oxopentafluoropropanesulfonic acid (18.4 g, 0.081 mol, 81%) bp 73° C. (2.6 mm Hg).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two

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